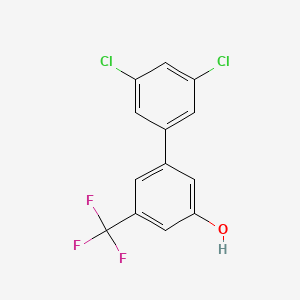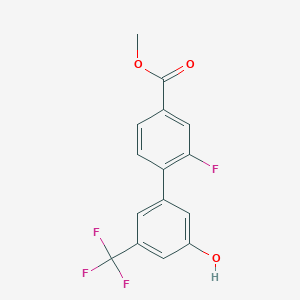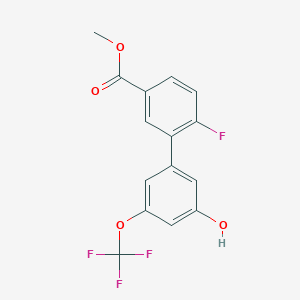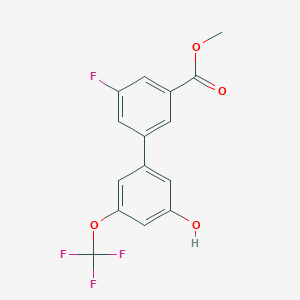![molecular formula C16H14F3NO2 B6384770 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1262003-76-8](/img/structure/B6384770.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
描述
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% (5-DMA-3-TFP) is a unique compound with a wide range of potential applications in scientific research. It is a synthetic aromatic compound with a trifluoromethyl group and a dimethylaminocarbonyl group, and is soluble in both organic and aqueous solvents. The compound is used in a variety of research applications, such as drug discovery, biochemical and physiological studies, and lab experiments.
作用机制
The exact mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is not yet known. However, it is believed to act as a substrate or inhibitor of various enzymes involved in metabolic pathways. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and to inhibit the activity of enzymes involved in the synthesis of nucleotides. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% have been studied in various organisms, including bacteria, yeast, and mammalian cells. In bacteria, it has been shown to inhibit the growth of certain species, while in yeast, it has been shown to inhibit the growth of certain species and to induce the production of certain proteins. In mammalian cells, it has been shown to inhibit the growth of certain cell lines and to induce the production of certain proteins. In addition, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways.
实验室实验的优点和局限性
The advantages of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in lab experiments include its high solubility in both organic and aqueous solvents, its low toxicity, and its relatively simple synthesis. Its low toxicity makes it a safe and effective tool for use in lab experiments. In addition, its relatively simple synthesis makes it a cost-effective tool for use in lab experiments.
The main limitation of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is its lack of specificity. It has been shown to inhibit the activity of a variety of enzymes involved in metabolic pathways, and its effects on specific enzymes may vary depending on the organism or cell line being studied.
未来方向
The potential of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in scientific research is far from being fully explored. There are numerous potential future directions for research, including:
• Investigating the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on specific enzymes involved in metabolic pathways in different organisms and cell lines
• Studying the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on cell signaling pathways
• Developing new applications of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in drug discovery and drug development
• Investigating the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on cellular processes, such as cell growth, differentiation, and apoptosis
• Developing new methods for synthesizing 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
• Investigating the potential therapeutic applications of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
合成方法
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is relatively simple and can be accomplished in a few steps. First, the trifluoromethylphenol is reacted with N,N-dimethylformamide and sodium bicarbonate in aqueous solution. The resulting product is then treated with N,N-dimethylaminocarbonyl chloride and sodium bicarbonate to form 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%.
科学研究应用
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in drug discovery, as a substrate or inhibitor in biochemical and physiological studies, and as a tool in lab experiments. In drug discovery, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% can be used to identify novel drug targets and to screen for potential drug candidates. In biochemical and physiological studies, it can be used to study the effects of various compounds on cell signaling pathways, and to investigate the role of specific enzymes in metabolic pathways. In lab experiments, it can be used to study the effects of various compounds on cellular processes, such as cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-20(2)15(22)11-5-3-4-10(6-11)12-7-13(16(17,18)19)9-14(21)8-12/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRDCGYWNZNSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686704 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1262003-76-8 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



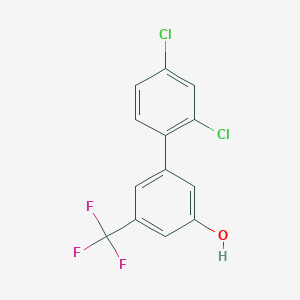
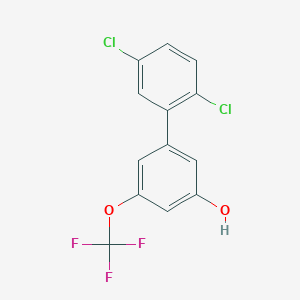

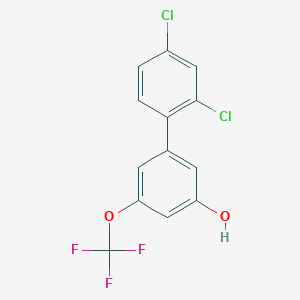
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)
